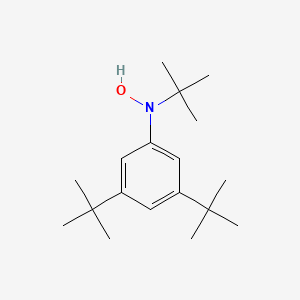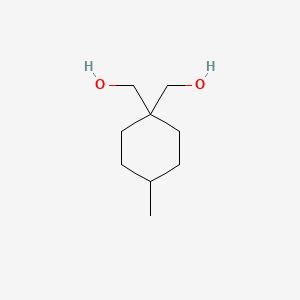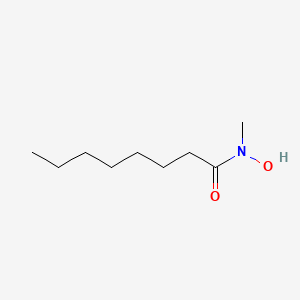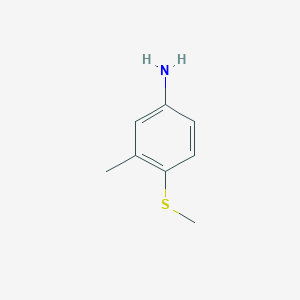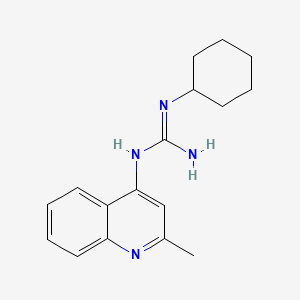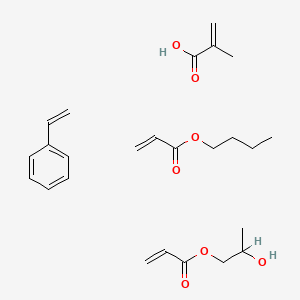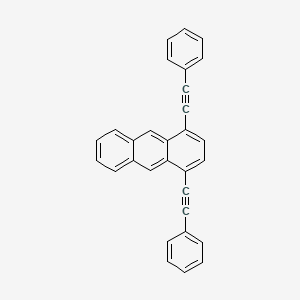![molecular formula C19H20O6 B14476815 Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate CAS No. 66318-16-9](/img/structure/B14476815.png)
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate is an organic compound that features a furan ring, a phenyl group, and a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate typically involves the alkylation of diethyl malonate with a suitable electrophile. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with the electrophile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid for bromination or nitration reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The furan and phenyl groups can interact with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Ethyl acetoacetate: Another ester used in organic synthesis with a different structure.
Methyl 2-furoate: Contains a furan ring but lacks the phenyl and propanedioate groups.
Uniqueness
Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate is unique due to its combination of a furan ring, phenyl group, and propanedioate ester, which provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
66318-16-9 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
diethyl 2-[[4-(furan-2-carbonyl)phenyl]methyl]propanedioate |
InChI |
InChI=1S/C19H20O6/c1-3-23-18(21)15(19(22)24-4-2)12-13-7-9-14(10-8-13)17(20)16-6-5-11-25-16/h5-11,15H,3-4,12H2,1-2H3 |
InChI Key |
XKEQEAWPRDNXSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CO2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



